molecular formula C18H13N3O2 B13882919 N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B13882919
M. Wt: 303.3 g/mol
InChI Key: OMRVXEFUCYRWKX-UHFFFAOYSA-N
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Description

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring The compound also features a cyano group (-CN) attached to a phenyl ring and a carboxamide group (-CONH2) attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with solvent at elevated temperatures, such as 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, potentially interfering with DNA replication and transcription processes . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and the quinoline core structure This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H13N3O2/c19-10-9-12-5-1-3-7-15(12)21-18(23)14-11-20-16-8-4-2-6-13(16)17(14)22/h1-8,11H,9H2,(H,20,22)(H,21,23)

InChI Key

OMRVXEFUCYRWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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